2-bromo-1-(3-methylquinoxalin-2-yl)ethanone
Overview
Description
Scientific Research Applications
Catalytic Behavior in Polymer Synthesis
Ethanone, 2-bromo-1-(3-methyl-2-quinoxalinyl)-, plays a role in the synthesis of N-(1-(6-(quinoxalin-2-yl)pyridine-2- yl)ethylidene)benzenamines. These compounds act as ligands in coordination with iron(II) and cobalt(II) dichloride, forming complexes that catalyze the polymerization of ethylene, demonstrating significant catalytic activities for ethylene reactivity, including oligomerization and polymerization (Sun et al., 2007).
Role in Synthesis of Bioactive Compounds
The compound is utilized in the synthesis of various bioactive quinoxaline derivatives. For instance, 1-(6-Bromo-3-methyl-1,3-thiazolo[3,2-a]benzimidazol-2-yl)ethanone, a derivative, has been synthesized and found to possess potent immunosuppressive and immunostimulatory properties against macrophages and T-lymphocytes. It also inhibits LPS-stimulated NO generation and exhibits cytotoxicity against certain cancer cell lines, highlighting its potential in medicinal chemistry (Abdel‐Aziz et al., 2011).
Structural Studies and Synthesis of Ligands
The compound is involved in structural studies and the synthesis of ligands for receptors. For example, studies on the crystal structures of tricyclic quinoxalinedione derivatives, which include derivatives of Ethanone, 2-bromo-1-(3-methyl-2-quinoxalinyl)-, have been conducted to understand their geometry and potential as ligands for the excitatory amino acid receptor complex (Kubicki et al., 1994).
Applications in Organic Synthesis
It is also employed in organic synthesis processes. For instance, its derivatives have been used in iron-catalyzed intramolecular C(sp(2))-N cyclization reactions, leading to the formation of pyrrolo[1,2-a]quinoxaline derivatives. Such reactions are crucial in the synthesis of complex organic molecules (Zhang et al., 2015).
Use in Synthesis of Novel Compounds
This compound is key in the synthesis of novel organic compounds. For example, the synthesis of 1-(6-Bromo-pyridin-3-yl)-ethanone, which is closely related, involves using 2,5-dibromo-pyridine as a starting material and demonstrates its utility in the creation of new chemical entities (Jin, 2015).
Exploration in Photochemistry
In photochemistry, derivatives of Ethanone, 2-bromo-1-(3-methyl-2-quinoxalinyl)-, have been synthesized and studied for their photolytic properties. This exploration is significant for understanding the photochemical behaviors of organic compounds (Hong-xia, 2007).
Properties
IUPAC Name |
2-bromo-1-(3-methylquinoxalin-2-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-7-11(10(15)6-12)14-9-5-3-2-4-8(9)13-7/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPWMEYERKALCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N=C1C(=O)CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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